(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
The chemical compound (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a versatile material used in scientific research. Its unique structure allows for diverse applications, including medicinal chemistry, drug discovery, and molecular biology studies.
Mechanism of Action
Target of Action
The primary targets of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone are currently unknown. This compound is a part of the pyrazolo[1,5-a]pyrimidines family , which has been identified as strategic compounds for optical applications . .
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to have tunable photophysical properties , suggesting that they may interact with their targets through light-induced processes.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .
Cellular Effects
Molecular Mechanism
The exact molecular mechanism of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is not well-studied. Electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
In laboratory settings, after continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of similar compounds decreased by 89–94%, measured at their maximum wavelength .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-studied. Related compounds in the pyrazolo[1,5-a]pyrimidines family are known to be antimetabolites in purine biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
Compared to these similar compounds, (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized research and industrial applications .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-14-9-13(10-20-11-14)17(25)22-5-7-23(8-6-22)18(26)15-12-21-24-4-2-1-3-16(15)24/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADMNXIKSUXMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CN=C2)Br)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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